1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a variety of biomolecules, such as proteins, peptides, nucleic acids, and drugs . This compound is used for bioconjugation and functionalization of polymer surfaces, which involves cross-linking, immobilization, surface modification, and labeling of these biomolecules .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . This process involves the use of a photolinker, in this case, 4-fluoro-3-nitrophenyl azide, to produce a chemical linkage upon photo-irradiation . The compound can activate an inert surface through a nitrene insertion reaction, allowing it to conjugate a biomolecule without any catalyst, reagent, or modification .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . These processes are essential requirements of many biochemical assays and chemical syntheses . The compound’s mode of action allows it to modify molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .
Pharmacokinetics
The compound’s ability to conjugate biomolecules without any catalyst, reagent, or modification suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the successful immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . This enables the compound to be used in a variety of applications, including surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
Action Environment
The action of 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid can be influenced by environmental factors. For instance, the compound’s photochemical reactions are likely to be affected by light conditions . Additionally, the compound’s stability and efficacy may be influenced by temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O5/c12-8-2-1-7(4-9(8)14(18)19)13-5-6(11(16)17)3-10(13)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTOPXTXZVALGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926224-15-9 |
Source
|
Record name | 1-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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